molecular formula C18H14ClN3O5S2 B2930730 3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide CAS No. 895457-19-9

3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide

Cat. No.: B2930730
CAS No.: 895457-19-9
M. Wt: 451.9
InChI Key: AUKMDGAXWHBNBU-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a thiazole core functionalized with chlorophenyl sulfonyl and nitrophenyl groups. This structure incorporates motifs recognized in medicinal chemistry for their potential biological activity. The thiazole ring is a privileged scaffold in drug discovery, found in compounds with documented antibacterial, antifungal, and antiproliferative properties . Specifically, structurally similar thiazole derivatives have demonstrated significant promise in anticancer research. Recent studies on novel thiazole-based small molecules have shown potent antiproliferative properties against various cancer models, including drug-resistant strains . Some related compounds have been found to interact with key oncogenic targets, such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), suggesting a potential dual-targeting mechanism of action that could be valuable in overcoming therapy resistance . Furthermore, the sulfonamide functional group is a classic pharmacophore known to inhibit essential bacterial enzymes, which supports the investigation of this compound as a potential antimicrobial agent targeting multidrug-resistant Gram-positive pathogens . This combination of features makes this compound a compelling candidate for hit-to-lead optimization and further investigation in oncology and infectious disease research. Intended Use and Disclaimer: This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O5S2/c19-13-4-6-15(7-5-13)29(26,27)9-8-17(23)21-18-20-16(11-28-18)12-2-1-3-14(10-12)22(24)25/h1-7,10-11H,8-9H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKMDGAXWHBNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the core thiazol-2-yl and chlorophenylsulfonyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be explored for therapeutic purposes, such as in the treatment of diseases.

Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its properties may be harnessed for various industrial applications, including coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (Example) Molecular Formula Molecular Weight Key Substituents Notable Properties/Features Evidence ID
Target Compound : 3-((4-Chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide Likely C₁₆H₁₃ClN₃O₅S₂ (estimated) ~441.9 (estimated) 3-Nitrophenyl on thiazole Strong electron-withdrawing nitro group; potential for high reactivity in electrophilic interactions. N/A
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.89 4-Pyridinyl on thiazole Pyridine enhances solubility and potential for hydrogen bonding; lower molecular weight.
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide C₂₆H₁₈ClN₅O₂S₃ 580.1 Benzothiazole and triazole-thiazole fused ring Extended aromatic system may improve π-π stacking; higher molecular weight suggests increased lipophilicity.
3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide C₁₆H₁₁ClF₂N₂O₃S₂ 416.9 Difluorobenzo-thiazole Fluorine atoms enhance metabolic stability and electronegativity; reduced steric bulk compared to nitro groups.
3-((4-Chlorophenyl)sulfonyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)propanamide C₂₂H₁₉ClN₂O₅S₂ 491.0 Ethoxybenzofuran on thiazole Benzofuran and ethoxy groups may improve membrane permeability; larger molecular volume.
3-((4-Chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide C₁₈H₁₉ClN₂O₄S₂ 426.9 Cyclohexenone-fused thiazole Rigid, hydrophobic scaffold could enhance target selectivity; ketone group offers hydrogen-bonding sites.

Electronic and Steric Effects

  • Nitro vs. Chloro/Pyridinyl Substituents: The 3-nitro group in the target compound is more electron-withdrawing than the 4-chlorophenyl or 4-pyridinyl groups in analogs (e.g., ).
  • Fluorine Substitution : Compounds with fluorinated benzo-thiazole rings () exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, whereas the nitro group may confer contrasting properties .

Pharmacokinetic Implications

  • Lipophilicity : The nitro group increases molecular polarity compared to chloro or ethoxybenzofuran substituents (), which could reduce passive diffusion across membranes but enhance solubility in polar solvents .

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological mechanisms, and activity of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H16ClN3O4SC_{19}H_{16}ClN_{3}O_{4}S, and its structure features a thiazole ring, a sulfonamide group, and a nitrophenyl moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole moiety can be synthesized via cyclization reactions involving appropriate thioketones and amines.
  • Sulfonylation : The introduction of the sulfonyl group can be achieved through the reaction with chlorosulfonic acid.
  • Amidation : Final coupling with various amines leads to the formation of the desired propanamide structure.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of bacterial folate synthesis. The specific compound under study may exhibit enhanced activity due to its unique structural features:

  • Mechanism of Action : It is hypothesized that the sulfonamide group competes with para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria, thus inhibiting their growth .
  • Case Studies : In vitro studies have demonstrated activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Candida species .

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess significant anticancer potential:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
  • Research Findings : In vitro assays showed that compounds with similar thiazole structures exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting promising anticancer activity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound2 - 81.61 - 1.98
Thiazole Derivative A4 - 160.5 - 1.0
Thiazole Derivative B8 - 321.5 - 2.5

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